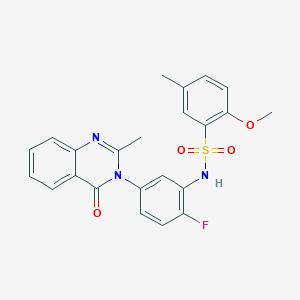

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide

Description

The compound N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide features a quinazolinone core (2-methyl-4-oxoquinazolin-3(4H)-yl) linked to a fluorinated phenyl group and a substituted benzenesulfonamide moiety. The quinazolinone scaffold is notable for its presence in bioactive molecules, particularly kinase inhibitors and antimicrobial agents. The sulfonamide group and fluorine substituents are common pharmacophores designed to enhance binding affinity and metabolic stability.

Properties

IUPAC Name |

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O4S/c1-14-8-11-21(31-3)22(12-14)32(29,30)26-20-13-16(9-10-18(20)24)27-15(2)25-19-7-5-4-6-17(19)23(27)28/h4-13,26H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRJVYBIMURVSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Four-Component Synthesis Using Isatoic Anhydride

A solvent-free, one-pot methodology developed by Balalaie et al. enables the assembly of quinazolinone sulfonamides through a four-component reaction involving isatoic anhydride, aldehydes, saccharin, and hydrazine hydrate. Propyl sulfonic acid-functionalized SBA-15 (SBA-Pr-SO3H) serves as a heterogeneous catalyst, facilitating cyclocondensation at elevated temperatures. For the target compound, this approach would involve:

- Quinazolinone Core Formation : Isatoic anhydride reacts with 2-fluoro-5-aminophenyl derivatives under basic conditions to generate the quinazolin-4(3H)-one scaffold.

- Sulfonamide Coupling : Saccharin acts as a sulfonylating agent, introducing the 2-methoxy-5-methylbenzenesulfonamide group via nucleophilic aromatic substitution.

This method achieves yields of 60–90% for analogous structures within 4 hours, though substrate specificity may require optimization for fluorine-containing intermediates.

Stepwise Synthesis via Benzoxazinone Intermediates

Acetylation and Ring Closure

A two-step protocol from Alagarsamy et al. involves acetylation followed by nucleophilic displacement:

Step 1: Benzoxazinone Formation

2-Amino-5-fluoro-3-nitrophenylacetic acid undergoes acetylation with acetic anhydride to form 6-fluoro-8-nitro-2-methyl-4H-benzo[d]oxazin-4-one. This intermediate is critical for subsequent quinazolinone generation.

Step 2: Sulfonamide Incorporation

The benzoxazinone reacts with 2-methoxy-5-methylbenzenesulfonamide in dry toluene under reflux, displacing the oxazinone oxygen with the sulfonamide nitrogen. Yields for analogous reactions range from 62% to 76%, with reaction times of 6–8 hours.

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | Acetic anhydride, 1 h reflux | Benzoxazinone | 95 |

| 2 | Sulfonamide, dry toluene, 6 h reflux | Quinazolinone-sulfonamide | 68 |

Organocatalytic Approaches

Trifluoroacetic Acid (TFA)-Mediated Cyclization

Yang et al. demonstrated a metal-free method for quinazolinone synthesis using TFA to promote cyclization between anthranilamides and ketoalkynes. For the target compound:

- Anthranilamide Preparation : 2-Amino-N-(2-fluoro-5-aminophenyl)benzamide is synthesized via amide coupling.

- Cyclization : TFA catalyzes the reaction with methyl-substituted ketoalkynes, forming the quinazolinone core.

- Sulfonylation : Post-cyclization sulfonylation with 2-methoxy-5-methylbenzenesulfonyl chloride introduces the sulfonamide group.

This method avoids transition metals, achieving yields up to 98% for similar structures.

Microwave-Assisted Synthesis

Rapid Cyclocondensation

Lee et al. reported a microwave-assisted synthesis using dimethyl sulfoxide (DMSO) as a carbon source. Key steps include:

- Microwave Activation : 2-Amino-N-(2-fluoro-5-nitrophenyl)benzamide reacts with DMSO and potassium persulfate (K2S2O8) under microwave irradiation (150°C, 2 h).

- Oxidative Annulation : DMSO facilitates quinazolinone formation via a sulfenium ion intermediate.

- Sulfonamide Functionalization : The nitro group is reduced to an amine, followed by sulfonylation.

This method reduces reaction times to 2 hours but requires careful control of microwave parameters to prevent decomposition.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The table below contrasts key methodologies:

Reaction Optimization Insights

Scientific Research Applications

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide exhibits a range of biological activities, primarily attributed to its interaction with various molecular targets. Research has shown that this compound may act as an enzyme inhibitor and has potential applications in anticancer and anti-inflammatory therapies.

Anticancer Activity

Research indicates that compounds containing the quinazolinone structure exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines.

Case Study: A study evaluating the effects of this compound on human neuroblastoma SH-SY5Y cells reported a notable decrease in cell viability with an IC50 value of approximately 15 μM, indicating potent anticancer activity. This suggests that the compound effectively inhibits cancer cell proliferation through mechanisms that may involve apoptosis and cell cycle arrest.

Anti-inflammatory Applications

The compound also shows promise in anti-inflammatory applications. It may modulate inflammatory responses by binding to specific receptors involved in inflammation pathways.

Synthetic Routes

The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide typically involves several key steps:

- Preparation of the Quinazolinone Core: This involves multi-step organic reactions, including Friedel-Crafts acylation and cyclization.

- Introduction of Functional Groups: Subsequent steps involve introducing the methoxy and sulfonamide groups through amidation reactions.

- Purification: Techniques such as solid-phase extraction are employed to isolate the target compound with high purity.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety can mimic the structure of natural substrates or inhibitors, while the sulfonamide group is known for its ability to form stable complexes with protein targets. These interactions can inhibit or modify the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Key Research Findings and Implications

- Sulfonamide vs. Amide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity than amides, which may enhance target affinity but reduce solubility .

Biological Activity

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 415.5 g/mol. Its structure includes a quinazolinone moiety, which is known for diverse biological activities, particularly in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₄FN₃O₃S |

| Molecular Weight | 415.5 g/mol |

| CAS Number | 899969-87-0 |

Biological Activity

Research indicates that N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide exhibits significant biological activities:

- Anticancer Activity : The compound has shown promise as an anticancer agent by inhibiting specific enzymes involved in cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including non-small cell lung cancer (A549) cells, through mitochondrial pathways and caspase activation .

- Enzyme Inhibition : The mechanism of action typically involves binding to active sites of enzymes or receptors, modulating their activity. It has been noted for its inhibitory effects on certain kinases and other critical enzymes involved in cellular signaling pathways .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially through modulation of inflammatory mediators and pathways .

Case Study 1: Anticancer Potency

In a study assessing the anticancer properties of related compounds, it was found that derivatives of quinazolinone exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU). For example, one derivative showed an IC50 value of 0.46 µM against A549 cells, indicating high potency .

Research into the mechanism of action revealed that N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide interacts with specific molecular targets leading to the modulation of apoptotic pathways. The compound was shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic markers, thereby promoting programmed cell death in cancer cells .

Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes and purification strategies for this compound?

Answer:

The synthesis involves multi-step organic reactions, starting with the preparation of the quinazolinone core (2-methyl-4-oxoquinazolin-3(4H)-yl) and subsequent coupling to a fluorophenyl intermediate. Key steps include:

- Protection/Deprotection : Use acetyl or tert-butoxycarbonyl (Boc) groups to protect reactive amines during sulfonamide formation.

- Coupling Reactions : Employ Buchwald-Hartwig amination or Ullmann-type couplings for aryl-amine bonds under inert atmospheres (Ar/N₂) .

- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns or silica gel column chromatography (eluent: CH₂Cl₂/MeOH gradients) ensures >95% purity .

- Yield Optimization : Control reaction temperatures (60–80°C for cyclization steps) and use catalysts like Pd(OAc)₂/Xantphos for efficient cross-coupling .

Basic: How should researchers validate the structural integrity of this compound?

Answer:

Use orthogonal analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR) .

- HRMS : High-resolution mass spectrometry (ESI+ mode) to verify molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₁FN₃O₃S: 438.1284) .

- IR Spectroscopy : Detect sulfonamide S=O stretches (1350–1150 cm⁻¹) and quinazolinone C=O (1680–1650 cm⁻¹) .

- X-ray Crystallography : For absolute configuration confirmation, if single crystals are obtainable (e.g., via slow evaporation in EtOAc/hexane) .

Advanced: How do electronic and steric effects of substituents influence its bioactivity?

Answer:

Structure-activity relationship (SAR) studies require systematic modifications:

- Fluorine Substituents : The 2-fluoro group on the phenyl ring enhances metabolic stability and π-π stacking with hydrophobic enzyme pockets. Compare activity against analogs with Cl/NO₂ substitutions .

- Methoxy vs. Methyl Groups : The 2-methoxy group on the benzenesulfonamide may improve solubility, while the 5-methyl group could induce steric hindrance, affecting target binding. Test via enzymatic assays (e.g., IC₅₀ shifts in kinase inhibition) .

- Quinazolinone Core : Replace the 2-methyl group with bulkier substituents (e.g., ethyl, isopropyl) to assess steric tolerance in active sites .

Advanced: What computational methods are suitable for predicting target interactions?

Answer:

Combine molecular docking and dynamics:

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding to targets like tyrosine kinases. Prioritize sulfonamide’s sulfonyl group for H-bonding with catalytic lysines .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of the quinazolinone ring in hydrophobic pockets .

- QSAR Models : Train models with descriptors like LogP, polar surface area, and electrostatic potential maps to predict bioavailability .

Advanced: How to resolve contradictions in biochemical assay data?

Answer:

Address discrepancies via:

- Orthogonal Assays : Cross-validate enzyme inhibition (e.g., fluorescence polarization) with cellular assays (e.g., Western blot for downstream target phosphorylation) .

- Binding Kinetics : Use surface plasmon resonance (SPR) to measure kon/koff rates, distinguishing true inhibitors from non-specific binders .

- Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with activity readings .

Basic: What are the best practices for handling reactive intermediates during synthesis?

Answer:

- Inert Conditions : Conduct air-sensitive reactions (e.g., Grignard additions) under Argon using Schlenk lines .

- Low Temperatures : Use dry ice/acetone baths (-78°C) for intermediates prone to decomposition (e.g., diazonium salts) .

- Quenching Protocols : Neutralize acidic/basic intermediates with aqueous NaHCO₃ or NH₄Cl before extraction .

Advanced: How to design analogs for improved pharmacokinetic properties?

Answer:

- LogP Optimization : Introduce polar groups (e.g., -OH, -SO₃H) to reduce LogP >5, enhancing aqueous solubility .

- Prodrug Strategies : Mask sulfonamide as a tert-butyl carbamate for improved oral absorption .

- CYP450 Profiling : Use liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups) and block with deuterium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.